2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, methylpyrazolyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a condensation reaction between a suitable diketone and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Methoxylation: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the pyrazolyl group, potentially leading to hydrogenated derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include 2-formyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine.
Reduction: Hydrogenated derivatives of the pyrimidine or pyrazolyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In medicinal chemistry, 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is investigated for its potential as a pharmaceutical agent. Its structural features make it a candidate for enzyme inhibition, receptor modulation, and as a scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methyl group on the pyrazole ring.
2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine: Lacks the trifluoromethyl group.
4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methoxy group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in 2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and material science.
Properties
IUPAC Name |
2-methoxy-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c1-17-5-6(4-14-17)7-3-8(10(11,12)13)16-9(15-7)18-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPATIFHNQHYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160470 |
Source
|
Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-12-5 |
Source
|
Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301160470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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